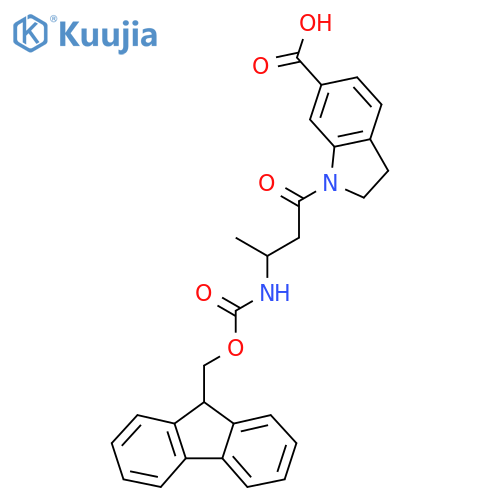Cas no 2172043-66-0 (1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2,3-dihydro-1H-indole-6-carboxylic acid)

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2,3-dihydro-1H-indole-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2,3-dihydro-1H-indole-6-carboxylic acid
- 2172043-66-0
- EN300-1484626
- 1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2,3-dihydro-1H-indole-6-carboxylic acid
-
- インチ: 1S/C28H26N2O5/c1-17(14-26(31)30-13-12-18-10-11-19(27(32)33)15-25(18)30)29-28(34)35-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-11,15,17,24H,12-14,16H2,1H3,(H,29,34)(H,32,33)
- InChIKey: XJXZMFPSJSYORH-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C)CC(N1C2C=C(C(=O)O)C=CC=2CC1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 470.18417193g/mol
- どういたいしつりょう: 470.18417193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 7
- 複雑さ: 780
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 4
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2,3-dihydro-1H-indole-6-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1484626-250mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2,3-dihydro-1H-indole-6-carboxylic acid |
2172043-66-0 | 250mg |
$906.0 | 2023-09-28 | ||
| Enamine | EN300-1484626-0.5g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2,3-dihydro-1H-indole-6-carboxylic acid |
2172043-66-0 | 0.5g |
$3233.0 | 2023-06-06 | ||
| Enamine | EN300-1484626-50mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2,3-dihydro-1H-indole-6-carboxylic acid |
2172043-66-0 | 50mg |
$827.0 | 2023-09-28 | ||
| Enamine | EN300-1484626-500mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2,3-dihydro-1H-indole-6-carboxylic acid |
2172043-66-0 | 500mg |
$946.0 | 2023-09-28 | ||
| Enamine | EN300-1484626-5000mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2,3-dihydro-1H-indole-6-carboxylic acid |
2172043-66-0 | 5000mg |
$2858.0 | 2023-09-28 | ||
| Enamine | EN300-1484626-0.1g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2,3-dihydro-1H-indole-6-carboxylic acid |
2172043-66-0 | 0.1g |
$2963.0 | 2023-06-06 | ||
| Enamine | EN300-1484626-2.5g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2,3-dihydro-1H-indole-6-carboxylic acid |
2172043-66-0 | 2.5g |
$6602.0 | 2023-06-06 | ||
| Enamine | EN300-1484626-10.0g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2,3-dihydro-1H-indole-6-carboxylic acid |
2172043-66-0 | 10g |
$14487.0 | 2023-06-06 | ||
| Enamine | EN300-1484626-0.25g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2,3-dihydro-1H-indole-6-carboxylic acid |
2172043-66-0 | 0.25g |
$3099.0 | 2023-06-06 | ||
| Enamine | EN300-1484626-1.0g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2,3-dihydro-1H-indole-6-carboxylic acid |
2172043-66-0 | 1g |
$3368.0 | 2023-06-06 |
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2,3-dihydro-1H-indole-6-carboxylic acid 関連文献
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2,3-dihydro-1H-indole-6-carboxylic acidに関する追加情報
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2,3-dihydro-1H-indole-6-carboxylic Acid (CAS No. 2172043-66-0): A Comprehensive Overview
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2,3-dihydro-1H-indole-6-carboxylic acid (CAS No. 2172043-66-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Fmoc-Pro-Trp-OH, is a derivative of tryptophan and is used extensively in the synthesis of peptides and peptidomimetics. Its unique structural features and functional groups make it a valuable building block in the development of novel therapeutic agents.
The chemical structure of 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2,3-dihydro-1H-indole-6-carboxylic acid consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of proline, which is then linked to a tryptophan residue. The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal under mild conditions, making it an ideal choice for solid-phase peptide synthesis (SPPS). The indole ring of tryptophan provides additional functionality and bioactivity, contributing to the compound's potential in various biological applications.
Recent studies have highlighted the importance of Fmoc-Pro-Trp-OH in the development of peptidomimetics for therapeutic purposes. Peptidomimetics are designed to mimic the structure and function of natural peptides while offering improved stability, bioavailability, and pharmacokinetic properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Fmoc-Pro-Trp-OH exhibit potent anti-inflammatory and anti-cancer activities. These findings suggest that this compound could be a promising lead for the development of new drugs targeting various diseases.
In addition to its therapeutic potential, 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2,3-dihydro-1H-indole-6-carboxylic acid has been used in the synthesis of fluorescent probes for biological imaging. The presence of the Fmoc group and the indole ring provides unique optical properties that can be exploited for real-time monitoring of cellular processes. A recent publication in Analytical Chemistry reported the successful use of Fmoc-Pro-Trp-OH-based probes for tracking protein-protein interactions and enzyme activity in living cells. This application opens up new avenues for understanding complex biological systems and developing diagnostic tools.
The synthesis of Fmoc-Pro-Trp-OH involves several well-established chemical reactions. The first step typically involves the protection of the amino group of proline using Fmoc chloride, followed by coupling with tryptophan using a suitable coupling reagent such as HATU or EDC·HCl. The final product is then purified using techniques such as column chromatography or HPLC to ensure high purity and yield. The detailed synthetic route has been documented in numerous research articles and patents, providing a robust foundation for further optimization and scale-up.
The stability and solubility properties of 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2,3-dihydro-1H-indole-6-carboxylic acid are crucial factors that influence its utility in various applications. Studies have shown that this compound is stable under standard laboratory conditions but may require careful handling to avoid degradation during long-term storage. Solubility can be enhanced by adjusting pH or using co-solvents such as DMSO or ethanol, which is particularly important for biological assays and formulation development.
In conclusion, 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2,3-dihydro-1H-indole-6-carboxylic acid (CAS No. 2172043-66-0) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and functional groups make it an ideal building block for the synthesis of peptidomimetics with diverse biological activities. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in the development of innovative therapeutic agents and diagnostic tools.
2172043-66-0 (1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2,3-dihydro-1H-indole-6-carboxylic acid) 関連製品
- 2639371-35-8(rac-tert-butyl (2R,3S)-5-oxo-3-(pyridin-3-yl)piperazine-2-carboxylate)
- 1447694-51-0(5-Pyrimidinecarboxylic acid, 2-(3-azetidinyl)-, ethyl ester)
- 2126176-89-2(2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride)
- 2034370-99-3(N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-ethoxybenzene-1-sulfonamide)
- 379244-68-5(1-(4-tert-butylbenzenesulfonyl)piperazine)
- 749814-89-9(1-(Benzylamino)-5-methylhexan-3-one)
- 2228291-78-7({2-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanamine)
- 692272-20-1(N-(2-methoxyethyl)-4-phenoxybenzene-1-sulfonamide)
- 2694744-77-7(2-Butanamine, 3-fluoro-, hydrochloride (1:1))
- 2172050-99-4(2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride)



